molecular formula C12H20O3 B14011357 5-Hexyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 6066-54-2

5-Hexyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Cat. No.: B14011357
CAS No.: 6066-54-2
M. Wt: 212.28 g/mol
InChI Key: FOFRUZHXHDWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the use of hexyl alcohol and dimethyl furanone derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.

    Substitution: Substitution reactions can occur at different positions on the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted furanones with different functional groups.

Scientific Research Applications

5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals due to its unique aroma and chemical properties.

Mechanism of Action

The mechanism of action of 5-hexyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties compared to other furanone derivatives. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.

Properties

CAS No.

6066-54-2

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

5-hexyl-5-hydroxy-3,4-dimethylfuran-2-one

InChI

InChI=1S/C12H20O3/c1-4-5-6-7-8-12(14)10(3)9(2)11(13)15-12/h14H,4-8H2,1-3H3

InChI Key

FOFRUZHXHDWQHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=C(C(=O)O1)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.